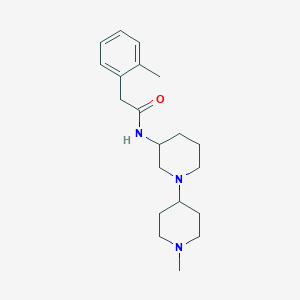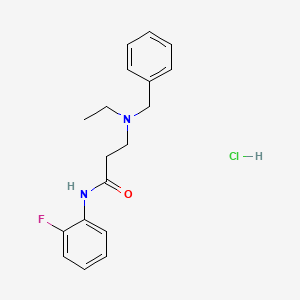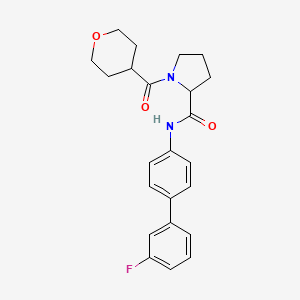![molecular formula C21H27N3O5S B6023741 4-[(diisobutylamino)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B6023741.png)
4-[(diisobutylamino)sulfonyl]-N-(3-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(diisobutylamino)sulfonyl]-N-(3-nitrophenyl)benzamide, also known as DIDS, is a sulfonamide derivative that has been widely used as a research tool in various fields of science, including biochemistry, physiology, pharmacology, and neuroscience. DIDS is a small molecule that can easily penetrate cell membranes and interact with a variety of proteins, including ion channels, transporters, and enzymes.
作用機序
4-[(diisobutylamino)sulfonyl]-N-(3-nitrophenyl)benzamide is a sulfonamide derivative that can interact with a variety of proteins, including ion channels, transporters, and enzymes. The mechanism of action of this compound varies depending on the target protein. For example, this compound inhibits the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel by binding to a specific site on the channel protein. This compound inhibits the activity of the Na+/H+ exchanger by binding to a specific site on the transporter protein.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects depending on the target protein. For example, this compound inhibits the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which leads to an increase in intracellular chloride concentration and a decrease in transepithelial chloride secretion. This compound inhibits the activity of the Na+/H+ exchanger, which leads to a decrease in intracellular pH and an increase in intracellular sodium concentration.
実験室実験の利点と制限
4-[(diisobutylamino)sulfonyl]-N-(3-nitrophenyl)benzamide has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and interact with a variety of proteins. It is also relatively stable and can be stored for long periods of time. However, this compound has some limitations as well. It can be toxic to cells at high concentrations, and its effects on some proteins may be non-specific or indirect.
将来の方向性
There are many future directions for research on 4-[(diisobutylamino)sulfonyl]-N-(3-nitrophenyl)benzamide. One area of interest is the development of more specific and potent inhibitors of ion channels and transporters. Another area of interest is the study of the role of this compound in the regulation of cell signaling pathways and gene expression. Additionally, the use of this compound as a therapeutic agent for the treatment of diseases such as cystic fibrosis and cancer is an area of active research. Finally, the development of new methods for the synthesis and purification of this compound is an important area of research for improving the efficiency and scalability of its use as a research tool.
合成法
4-[(diisobutylamino)sulfonyl]-N-(3-nitrophenyl)benzamide can be synthesized by reacting 4-amino-N-(3-nitrophenyl)benzamide with diisobutylamine and chlorosulfonic acid. The reaction yields a mixture of isomers, which can be separated by column chromatography. The final product is a white crystalline powder that is soluble in organic solvents such as DMSO and ethanol.
科学的研究の応用
4-[(diisobutylamino)sulfonyl]-N-(3-nitrophenyl)benzamide has been used as a research tool in many scientific fields. In biochemistry, this compound has been used to study the structure and function of ion channels, transporters, and enzymes. For example, this compound has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is involved in the pathogenesis of cystic fibrosis. This compound has also been used to study the role of the anion exchanger in red blood cells, which is important for maintaining acid-base balance.
In physiology, this compound has been used to study the mechanisms of cell volume regulation, pH regulation, and membrane potential regulation. This compound has been shown to inhibit the activity of the Na+/H+ exchanger, which is involved in the regulation of intracellular pH. This compound has also been used to study the role of the anion exchanger in the regulation of cell volume.
In pharmacology, this compound has been used to study the effects of drugs on ion channels and transporters. This compound has been shown to inhibit the activity of the multidrug resistance protein (MRP), which is involved in the efflux of drugs from cells. This compound has also been used to study the effects of drugs on the activity of the Na+/H+ exchanger.
特性
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-15(2)13-23(14-16(3)4)30(28,29)20-10-8-17(9-11-20)21(25)22-18-6-5-7-19(12-18)24(26)27/h5-12,15-16H,13-14H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUQCJXAZBZFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B6023664.png)
![(2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6023675.png)
![4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-chloro-6-methoxyphenol](/img/structure/B6023681.png)
![3-{1-[(5-chloro-2-thienyl)methyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6023689.png)



![1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-4-isopropylpiperazine](/img/structure/B6023702.png)
![methyl 4-{3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B6023706.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B6023713.png)
![methyl 4-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B6023731.png)
![N-(2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B6023736.png)

![{3-(3-chlorobenzyl)-1-[(3-methylphenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6023768.png)